![molecular formula C12H10N2O2 B1517260 3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid CAS No. 1158094-31-5](/img/structure/B1517260.png)
3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid
説明
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . They are considered a pharmacologically important active scaffold that possesses a wide range of biological activities .
Synthesis Analysis
Pyrazoles can be synthesized through several strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The synthesis of pyrazole derivatives often involves the reaction of α,β-ethylenic ketones with hydrazine derivatives .Molecular Structure Analysis
The molecular structure of pyrazoles comprises a five-membered ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms . The molecular conformation in pyrazole molecules can vary, with twist angles between the triazole, pyrazole, and phenyl rings ranging from 2.40 to 18.71 degrees .Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions. For instance, they can react with acyl bromides under certain conditions . Pyrazole derivatives have also been shown to exhibit a broad spectrum of biological effects, including antitubercular, antifungal, antimalarial, anticancer, and anti-AIDS activities .Physical And Chemical Properties Analysis
Pyrazoles are weak bases, with a pKb of 11.5 (pKa of the conjugated acid 2.49 at 25°C) . They are considered alkaloids due to their structure and pharmacological effects on humans .科学的研究の応用
Synthesis and Chemical Properties
The chemistry of pyrazoline derivatives, including compounds similar to 3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid, has been extensively studied due to their potential as pharmacophores in drug development. Pyrazolines are recognized for their role in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry for creating new therapeutic agents (Gomaa & Ali, 2020). These efforts aim to explore the synthetic versatility of pyrazoline-based compounds and expand the scope of their biological applications.
Anticancer Potential
Cinnamic acid derivatives, which share a structural motif with 3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid, have been extensively reviewed for their anticancer properties. The reactivity associated with the cinnamic acid scaffold, particularly its phenyl acrylic acid functionality, allows for diverse chemical modifications, leading to compounds with significant antitumor activity (De, Baltas, & Bedos-Belval, 2011). This research underscores the potential of compounds related to 3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid in cancer therapy, highlighting the importance of structural modifications in enhancing biological activity.
Role in Drug Metabolism and Interaction Studies
Understanding the metabolism and interaction of drugs is critical in pharmaceutical research. Compounds structurally related to 3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid have been investigated for their inhibitory effects on cytochrome P450 enzymes, key players in drug metabolism. This research helps predict drug-drug interactions and enhances the safety profile of therapeutic agents by identifying potential metabolic inhibitors or substrates of these enzymes (Khojasteh et al., 2011).
Antimicrobial and Environmental Studies
Research on parabens, which share functional group similarities with 3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid, has contributed to understanding the environmental fate and behavior of these compounds. Studies have focused on their occurrence, degradation, and potential endocrine-disrupting effects in aquatic environments (Haman et al., 2015). Such investigations highlight the environmental impact of chemical compounds and underscore the need for sustainable chemical practices.
将来の方向性
特性
IUPAC Name |
(E)-3-(2-pyrazol-1-ylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)7-6-10-4-1-2-5-11(10)14-9-3-8-13-14/h1-9H,(H,15,16)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBSTCIQXRSQLQ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




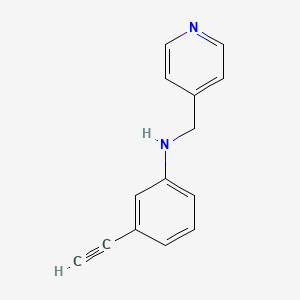
![3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid](/img/structure/B1517180.png)
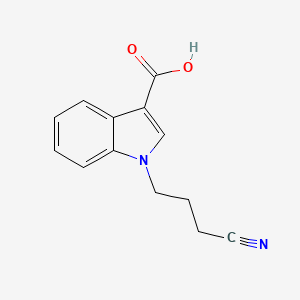
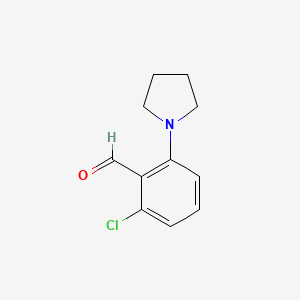
amine](/img/structure/B1517185.png)
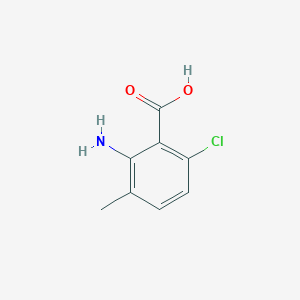
![Ethyl 2-[benzyl(ethyl)amino]acetate](/img/structure/B1517188.png)
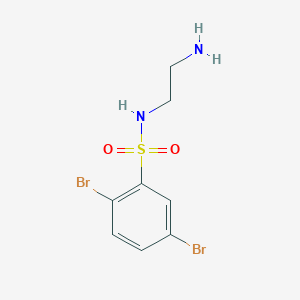
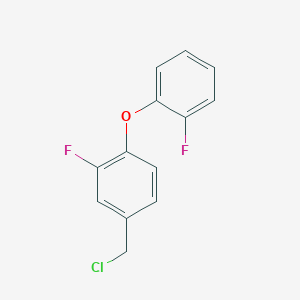


![3-[4-(Propan-2-yl)piperazin-1-yl]aniline](/img/structure/B1517198.png)
